N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-18-8-4-2-6-16(18)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-5-9-19(17)26-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBXRZHYKRKXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like chloroform . The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide exhibits significant anticancer properties. A study conducted by Walid Fayad et al. identified this compound as a novel anticancer agent through screening on multicellular spheroids, demonstrating its ability to inhibit cancer cell proliferation effectively .
Case Study: Anticancer Mechanism
- Study : Identification of anticancer compounds through drug library screening.
- Findings : The compound showed potent activity against various cancer cell lines, suggesting it may block critical growth factors and enzymes involved in tumor progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities. Preliminary studies indicate that this compound may inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Material Science Applications
The unique chemical structure of this compound allows it to be explored in material science, particularly in the development of organic semiconductors and sensors. The compound's properties can be tailored for use in electronic devices due to its electron-donating characteristics.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce environmental impact, employing green chemistry principles .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Condensation with aldehydes | 85% | Room temperature |
| Cyclization reactions | 90% | Under solvent-free conditions |
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities. For example, they may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide, the following structurally related compounds are analyzed:
Structural Analogues
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound’s 1,3-benzothiazole group (vs. Compounds with triazole cores (e.g., ) introduce additional hydrogen-bonding sites, which may enhance selectivity for enzymes like kinases.
Substituent Effects: The methylsulfanyl (-SMe) group in the target compound and increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Spectral and Synthetic Insights :
- IR spectra of benzothiazole derivatives (e.g., target compound) lack νC=O bands (~1663–1682 cm⁻¹) due to tautomerization, as seen in triazole-thione analogues .
- Synthesis of the target compound likely involves nucleophilic substitution or Suzuki coupling, similar to methods for .
Computational and Docking Comparisons
While direct docking data for the target compound is absent, Glide docking studies (as in ) suggest that benzothiazole derivatives with methylsulfanyl groups exhibit favorable binding to hydrophobic pockets in enzymes. For example:
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is a compound that falls within the class of benzothiazole derivatives, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNOS
- Molecular Weight: 376.48 g/mol
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. A study on related benzothiazole compounds indicated potent activity against various bacterial and fungal strains. Specifically, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against bacterial pathogens and higher efficacy against fungi .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial MIC (μmol/mL) | Fungal MIC (μmol/mL) |
|---|---|---|
| This compound | TBD | TBD |
| N-[2-phenyl-4-oxo-1,3-thiazolidin] | 10.7 - 21.4 | High |
| Benzothiazole-2-thiol | Low | Moderate |
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, studies have shown that certain benzothiazole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting the mitochondrial pathway .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism: Inhibition of bacterial cell wall synthesis.
- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of apoptotic proteins.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in treating infections and cancers:
- Study on Antimicrobial Efficacy: A series of benzothiazole compounds were synthesized and tested against common pathogens. The study found that modifications in the benzothiazole ring significantly enhanced antimicrobial activity .
- Anticancer Screening: In vitro studies demonstrated that certain derivatives led to a marked decrease in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications .
Q & A
Q. How should researchers address discrepancies between computational binding predictions and experimental bioassay results?
- Methodology : Reconcile differences by: (i) Validating docking protocols with co-crystallized ligands (RMSD < 2 Å). (ii) Testing solvation effects (e.g., explicit water MD simulations). (iii) Screening for off-target interactions via proteome-wide affinity profiling (SPR or thermal shift assays) .
Q. What statistical approaches are recommended for interpreting dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
